molecular formula C16H17F3N2O B8527669 7H-pyrrolo[3,2-g]quinolin-7-one,  1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- CAS No. 58721-75-8

7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)-

Cat. No. B8527669
Key on ui cas rn: 58721-75-8
M. Wt: 310.31 g/mol
InChI Key: MLMXURVUXDFYOS-UHFFFAOYSA-N
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Patent
US04026898

Procedure details

6-Amino-1,2,3,3-tetramethylindoline (6.9 g, 0.036 mole) was treated with 6.8 g of ethyl trifluoroacetoacetate. There was an immediate reaction with heat evolution and formation of a solid. The mixture was heated in an oil bath under a reflux condenser for 16 hrs at 135°-140° C., then for 1 hr at 145°-150° C. The cooled cake was broken up, triturated with 10 ml of diethyl ether, filtered and washed twice with cold ether; 7.7 g (69%). When recrystallized from 275 ml of 95% ethanol, the compound was obtained as felted, yellow needles; m.p. 248°-249° C., shrinking at 244° C.

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:14])([CH3:13])[CH:7]([CH3:12])[N:8]2[CH3:11])=[CH:4][CH:3]=1.[F:15][C:16]([F:26])([F:25])[C:17](=O)[CH2:18][C:19](OCC)=[O:20]>>[O:20]=[C:19]1[CH:18]=[C:17]([C:16]([F:26])([F:25])[F:15])[C:3]2[C:2](=[CH:10][C:9]3[N:8]([CH3:11])[CH:7]([CH3:12])[C:6]([CH3:13])([CH3:14])[C:5]=3[CH:4]=2)[NH:1]1

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
NC1=CC=C2C(C(N(C2=C1)C)C)(C)C
Name
Quantity
6.8 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an immediate reaction
TEMPERATURE
Type
TEMPERATURE
Details
with heat evolution and formation of a solid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated in an oil bath under a reflux condenser for 16 hrs at 135°-140° C.
Duration
16 h
CUSTOM
Type
CUSTOM
Details
triturated with 10 ml of diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with cold ether
CUSTOM
Type
CUSTOM
Details
When recrystallized from 275 ml of 95% ethanol
CUSTOM
Type
CUSTOM
Details
the compound was obtained
CUSTOM
Type
CUSTOM
Details
shrinking at 244° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1NC2=CC3=C(C=C2C(=C1)C(F)(F)F)C(C(N3C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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